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Compound of Interest

Compound Name: 4-Oxo Ticlopidine
CAS No.: 68559-55-7
Cat. No.: B143526
Get Quote
. J

4-Oxo Ticlopidine is characterized by the oxidation of the methylene carbon adjacent to the
nitrogen atom within the pyridine ring of the thienopyridine scaffold. This modification converts
the tertiary amine of the parent drug into a cyclic amide (lactam), significantly altering its acid-
base properties and solubility profile compared to Ticlopidine.

Table 1: Physicochemical Specifications
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Property

Specification

Common Name

4-0Oxo Ticlopidine

Ticlopidine Impurity L; Ticlopidine Related

Synonyms Compound B; 5-(2-Chlorobenzyl)-6,7-
dihydrothieno[3,2-c]pyridin-4(5H)-one

CAS Number 68559-55-7

Molecular Formula C14H12CINOS

Molecular Weight 277.77 g/mol

Physical State

White to Off-white Solid

Solubility

Soluble in DMSO, Methanol, Dichloromethane;
Sparingly soluble in Water

LogP (Predicted)

~3.5

pKa

Non-basic (Lactam nitrogen is not protonatable

under physiological pH)

SMILES

ClclceceecclCN2C(=0)c3c(sce3)CC2

Part 2: Metabolic Genesis & Pathway Analysis

Understanding the distinction between the active metabolic pathway of Ticlopidine and the
formation of 4-Oxo Ticlopidine is crucial for drug metabolism and pharmacokinetics (DMPK)
studies.

e The Active Pathway: Ticlopidine is oxidized by CYP450 enzymes (primarily CYP2C19 and
CYP2B6) at the C2 position of the thiophene ring to form 2-oxo-ticlopidine (a thiolactone).
This intermediate is unstable and hydrolyzes to open the ring, generating the active thiol
metabolite that irreversibly binds to the P2Y12 platelet receptor.

e The Impurity/Inactive Pathway: Oxidation at the C4 position (pyridine ring) yields 4-Oxo
Ticlopidine. This lactam structure is metabolically stable and does not ring-open to form a
reactive thiol. Consequently, it is pharmacologically inactive as an antiplatelet agent but
serves as a marker for oxidative degradation or specific metabolic shunting.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b143526/docs?utm_src=pdf-body#part-1-structural-identity-physicochemical-profile
https://www.benchchem.com/product/b143526/docs?utm_src=pdf-body#part-1-structural-identity-physicochemical-profile
https://www.benchchem.com/product/b143526/docs?utm_src=pdf-body#part-1-structural-identity-physicochemical-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Divergent Metabolic Pathways of Ticlopidine
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Caption: Divergence of Ticlopidine metabolism. The yellow path leads to bioactivation, while
the red dashed path leads to the stable, inactive 4-oxo impurity.

Part 3: Synthetic Methodology for Reference
Standards

To validate analytical methods, pure 4-Oxo Ticlopidine is required. While it can be isolated as
a degradation product, a de novo synthesis is preferred for high purity. The most robust route
involves the N-alkylation of the bicyclic lactam precursor.

Protocol: N-Alkylation of 6,7-Dihydrothieno[3,2-
c]pyridin-4(5H)-one

Reagents:

e Precursor: 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (commercially available or synthesized
from thiophene-2-ethylamine).

» Alkylating Agent: 2-Chlorobenzyl chloride.
e Base: Sodium Hydride (NaH, 60% dispersion in oil).
e Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:
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o Activation:

o In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1.0 equivalent of
6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one in anhydrous DMF (concentration ~0.2 M).

o Cool the solution to 0°C in an ice bath.
o Carefully add 1.2 equivalents of NaH portion-wise. Evolution of hydrogen gas will occur.

o Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes to
ensure complete deprotonation of the amide nitrogen.

o Alkylation:
o Cool the reaction mixture back to 0°C.
o Add 1.1 equivalents of 2-chlorobenzyl chloride dropwise via syringe.

o Remove the ice bath and stir at room temperature. Monitor the reaction by TLC (SiOz,
Hexane:Ethyl Acetate 1:1) or HPLC.[2] Reaction is typically complete within 2—4 hours.

e Quench & Extraction:

o Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl)
solution.

o Dilute with water and extract three times with Ethyl Acetate.
o Wash the combined organic layers with water (to remove DMF) and brine.

o Dry over anhydrous Sodium Sulfate (Na=S0a), filter, and concentrate under reduced
pressure.

 Purification:
o Purify the crude residue via flash column chromatography on silica gel.

o Eluent: Gradient of Hexane/Ethyl Acetate (start 80:20, move to 50:50).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1574971/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Yield: Expect 75-85% as a white crystalline solid.

Part 4: Analytical Characterization

For quality control (QC) and release testing of Ticlopidine drug substance, 4-Oxo Ticlopidine
must be quantified.

HPLC Method Parameters (USP/EP Aligned)

Parameter Condition

C18 Reverse Phase (e.g., 4.6 mm x 150 mm, 5
Column

um packing)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: linear ramp to 80% B
Flow Rate 1.0 mL/min
Detection UV at 235 nm (Specific for thienopyridine core)
4-0Oxo Ticlopidine typically elutes before
Retention Time Ticlopidine due to increased polarity from the

amide group.

Mass Spectrometry (ESI-MS)
« lonization Mode: Positive Electrospray lonization (ESI+).
e Parent lon [M+H]*: m/z 278.04 (consistent with 3°Cl isotope pattern).

o Fragmentation: Key fragment at m/z 125 (chlorobenzyl cation) and m/z 154
(thienopyridinone core).

Part 5: Pharmacological & Toxicological
Implications[4]
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Activity Profile: Unlike the 2-oxo metabolite, 4-Oxo Ticlopidine lacks antiplatelet activity. The
amide bond at the 4-position stabilizes the ring system, preventing the formation of the reactive
thiol group necessary for disulfide bridging with the P2Y12 receptor cysteine residues.

Toxicological Relevance:

o Impurity Qualification: As a known process-related impurity and degradant, it must be
controlled below specific limits (typically <0.15% per ICH Q3B guidelines) in pharmaceutical
formulations.

o Safety: While generally considered less toxic than the active metabolite (which carries risks
of neutropenia), high levels of lactam impurities can indicate poor manufacturing control or
oxidative instability of the formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

